molecular formula C8H7ClN2 B13026595 7-Chloro-5-methylpyrazolo[1,5-a]pyridine

7-Chloro-5-methylpyrazolo[1,5-a]pyridine

Cat. No.: B13026595
M. Wt: 166.61 g/mol
InChI Key: NVHQDMHTLVFHDN-UHFFFAOYSA-N
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Description

7-Chloro-5-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methylpyrazolo[1,5-a]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. For instance, the reaction of 5-methylpyrazole with a chlorinating agent like phosphorus oxychloride can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-Chloro-5-methylpyrazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-5-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-methylpyrazolo[1,5-a]pyridine is unique due to its specific ring structure and the presence of a chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

7-chloro-5-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-4-7-2-3-10-11(7)8(9)5-6/h2-5H,1H3

InChI Key

NVHQDMHTLVFHDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=NN2C(=C1)Cl

Origin of Product

United States

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